molecular formula C19H23NO B188953 5-(Dimethylamino)-1,2-diphenylpentan-3-one CAS No. 113676-20-3

5-(Dimethylamino)-1,2-diphenylpentan-3-one

Cat. No.: B188953
CAS No.: 113676-20-3
M. Wt: 281.4 g/mol
InChI Key: CKBPBVOQBKBRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Dimethylamino)-1,2-diphenylpentan-3-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a ketone group (C=O) and a dimethylamino group attached to a pentanone backbone with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-1,2-diphenylpentan-3-one can be achieved through several methods. One common approach involves the Mannich reaction, where a ketone reacts with formaldehyde and a secondary amine. In this case, the reaction involves 3-pentanone, formaldehyde, and dimethylamine under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Mannich reactions using optimized conditions to maximize yield and purity. The reaction is carried out in a controlled environment with precise temperature and pH regulation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-1,2-diphenylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dimethylamino)-1,2-diphenylpentan-3-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-1,2-diphenylpentan-3-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Pentanone: A simple ketone with a similar backbone but lacking the dimethylamino and phenyl groups.

    5-(Dimethylamino)-2-pentanone: Similar structure but with different positioning of the dimethylamino group.

    1,2-Diphenylethanone: Contains phenyl groups but lacks the dimethylamino group.

Uniqueness

5-(Dimethylamino)-1,2-diphenylpentan-3-one is unique due to the presence of both the dimethylamino and phenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

113676-20-3

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

5-(dimethylamino)-1,2-diphenylpentan-3-one

InChI

InChI=1S/C19H23NO/c1-20(2)14-13-19(21)18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,18H,13-15H2,1-2H3

InChI Key

CKBPBVOQBKBRML-UHFFFAOYSA-N

SMILES

CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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